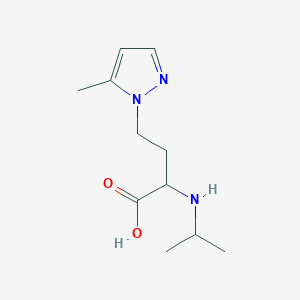
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an isopropylamino group and a pyrazolyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropylamino Group: The next step involves the introduction of the isopropylamino group. This can be done by reacting the pyrazole intermediate with isopropylamine in the presence of a suitable catalyst.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring or the butanoic acid backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- 2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide
Uniqueness
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of both an isopropylamino group and a pyrazolyl group attached to a butanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
4-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16)5-7-14-9(3)4-6-12-14/h4,6,8,10,13H,5,7H2,1-3H3,(H,15,16) |
InChIキー |
OYUZEFKMYDYPJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1CCC(C(=O)O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


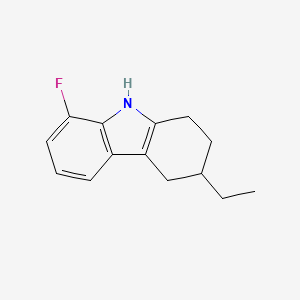

![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
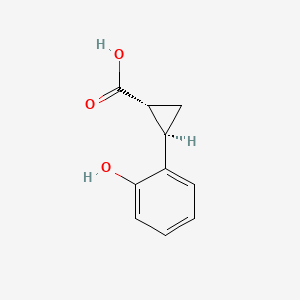
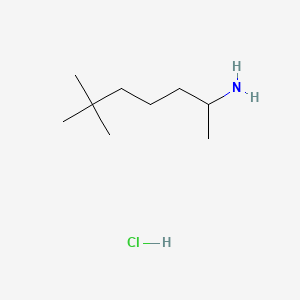

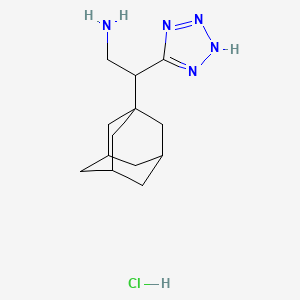
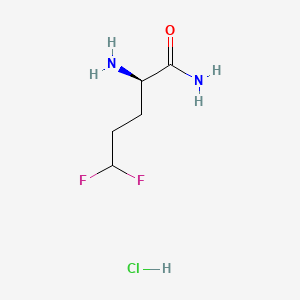
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
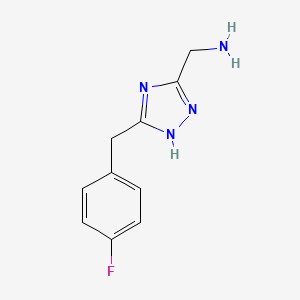
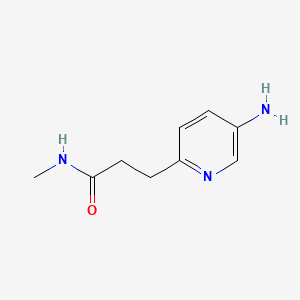
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
